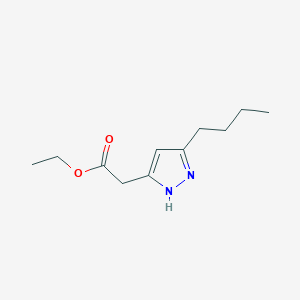
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to react with terminal alkynes under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, aryl halides, and bases like potassium tert-butoxide. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Applications De Recherche Scientifique
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester can be compared with other similar compounds, such as:
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the butyl group in this compound may enhance its lipophilicity and membrane permeability compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
919123-98-1 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-6-9-7-10(13-12-9)8-11(14)15-4-2/h7H,3-6,8H2,1-2H3,(H,12,13) |
Clé InChI |
VTRFBGQTQKGHJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NNC(=C1)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
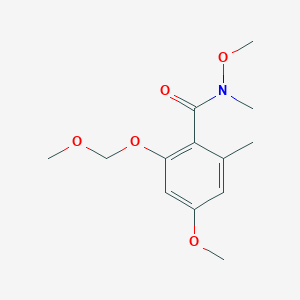
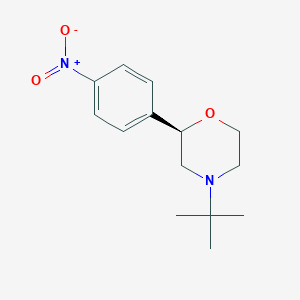
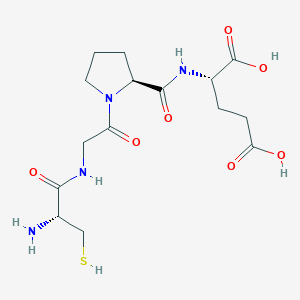
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)

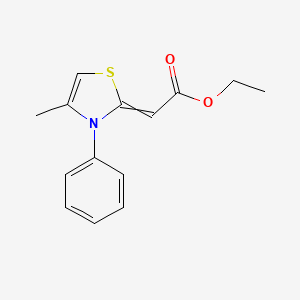
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
